

# N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Fmoc-D-His(Fmoc)-OH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties and applications of N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine, a crucial building block in modern peptide synthesis and drug development. This document details its physicochemical characteristics, provides established experimental protocols for its use, and outlines its significance in the synthesis of complex peptides.

## Core Properties

N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine is a derivative of the amino acid D-histidine, where both the alpha-amino group (N $\alpha$ ) and the tele-nitrogen (N $\tau$ ) of the imidazole side chain are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection strategy offers unique advantages in solid-phase peptide synthesis (SPPS), primarily in minimizing side reactions associated with the unprotected imidazole ring.

## Physicochemical Characteristics

A summary of the key quantitative data for N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine is presented in the table below, alongside data for related compounds for comparative analysis.

Property	$\alpha,\alpha,\tau,\tau$ -bis-Fmoc-D-histidine	$\alpha,\alpha,\tau,\tau$ -bis-Fmoc-L-histidine	$\alpha$ -Fmoc-D-histidine
Molecular Formula	$C_{36}H_{29}N_3O_6$ [1]	$C_{36}H_{29}N_3O_6$ [2]	$C_{21}H_{19}N_3O_4$ [3][4]
Molecular Weight	599.63 g/mol [5]	599.6 g/mol [2]	377.4 g/mol [3][4]
Appearance	White powder[1]	White to off-white powder[2]	Off-white solid[3]
Melting Point	144-155 °C[5]	135 - 155 °C[2]	>128 °C (dec.)[4]
Optical Rotation	$[\alpha]_{D20} = +5 \pm 1^\circ$ (c=1 in DMF)[1]	$[\alpha]_{D20} = -5 \pm 2^\circ$ (C=4 in DMF)[2]	Not available
Purity	$\geq 98\%$ (TLC)[1]	$\geq 98\%$ (HPLC)[2]	$\geq 99\%$ (HPLC)[3]

## Solubility

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of peptide coupling reactions.[6]  $\alpha,\alpha,\tau,\tau$ -bis-Fmoc-D-histidine, with its two bulky Fmoc groups, can present solubility challenges due to  $\pi$ - $\pi$  stacking and intermolecular aggregation.[6] It is generally slightly soluble in common organic solvents used in peptide synthesis.

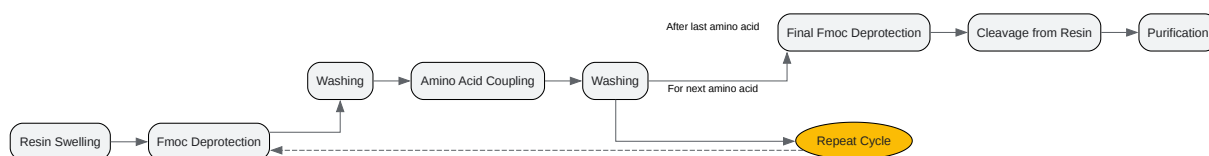
Solvent	Solubility	Notes
Dimethylformamide (DMF)	Slightly soluble	Sonication or gentle warming may be required to aid dissolution.[6]
Dimethyl sulfoxide (DMSO)	Soluble (~25 mg/mL)	Sonication is often required.[6]
N-Methyl-2-pyrrolidone (NMP)	Expected to be similar to DMF	A good alternative solvent for SPPS.[7]
Dichloromethane (DCM)	Poorly soluble	Not a primary solvent for dissolution.

## Experimental Protocols

The following protocols are adapted from established procedures for the use of Fmoc-protected amino acids, particularly Fmoc-His(Fmoc)-OH, in solid-phase peptide synthesis. These can be applied to N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine with minor adjustments as needed.

## General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The iterative cycle of SPPS involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.



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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

## Resin Swelling

Objective: To swell the solid support resin to allow for efficient diffusion of reagents.

Methodology:

- Place the desired amount of resin (e.g., Rink Amide resin) into a reaction vessel.
- Add a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approximately 10 mL per gram of resin).
- Gently agitate the resin for at least 1-2 hours at room temperature to ensure uniform swelling.[8]

- Drain the solvent from the reaction vessel.

## N $\alpha$ -Fmoc Deprotection

Objective: To remove the temporary N-terminal Fmoc protecting group to expose the free amine for the next coupling step.

Methodology:

- Add a 20% solution of piperidine in DMF to the swollen resin.
- Agitate the mixture for an initial 3 minutes.
- Drain the deprotection solution.
- Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for another 15 minutes.
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.<sup>[9]</sup>

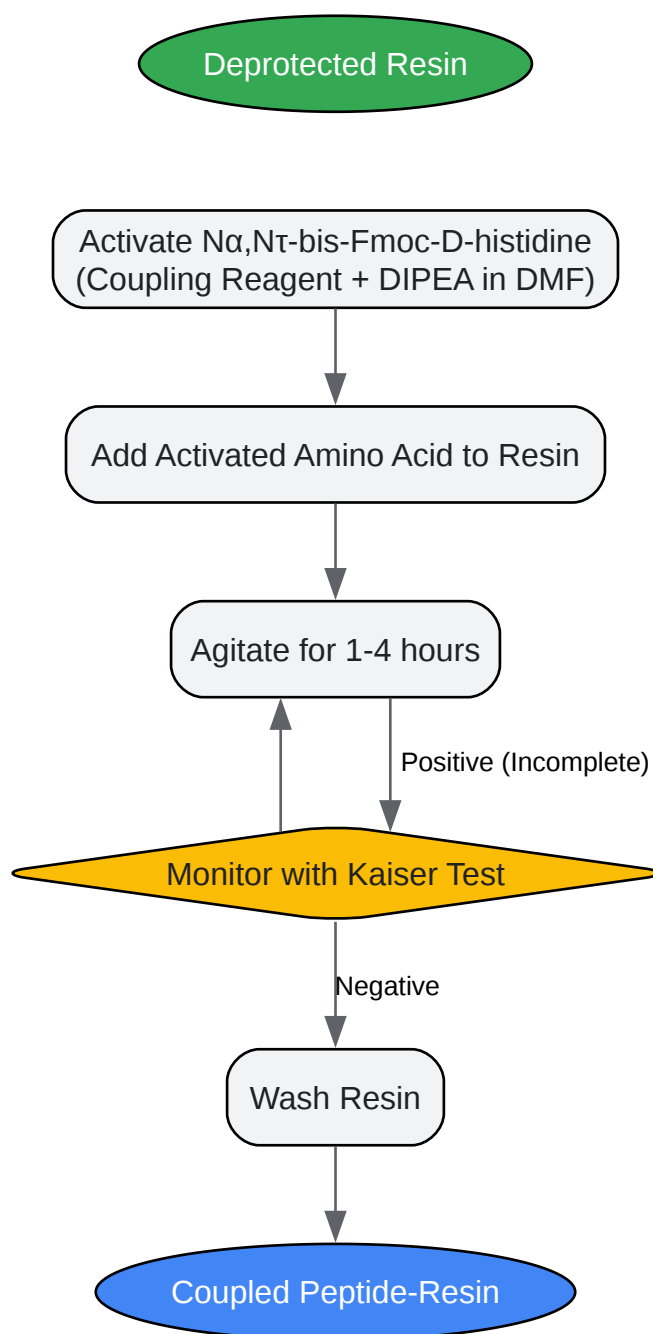
## Coupling of N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine

Objective: To form a peptide bond between the free amine on the resin-bound peptide and the carboxyl group of the incoming N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine.

Methodology:

- In a separate vial, dissolve N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) or HBTU (3-5 equivalents) in DMF.<sup>[8]</sup>
- Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.<sup>[8]</sup>
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.<sup>[8]</sup>

- Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
  - If the coupling is incomplete, the coupling step can be repeated.
  - After complete coupling, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and then DMF again (3-5 times) to remove any excess reagents and byproducts.
- [8]



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Caption: Workflow for the coupling of N $\alpha$ ,N $\tau$ -bis-Fmoc-D-histidine.

## Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the solid support and remove all side-chain protecting groups.

Methodology:

- After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol.
- Dry the resin under vacuum for at least 2 hours.
- Prepare a cleavage cocktail appropriate for the resin and the other amino acid side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).<sup>[8]</sup> The choice of scavengers is critical to prevent side reactions.
- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.<sup>[8]</sup>
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
- Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Spectroscopic Data

As of the latest search, specific experimental  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for  $\text{N}\alpha,\text{N}\tau$ -bis-Fmoc-D-histidine are not readily available in the public domain. Researchers are advised to perform their own characterization upon synthesis or purchase. For reference, typical spectroscopic data for the constituent parts (D-histidine and the Fmoc group) are well-documented.

## Applications in Research and Drug Development

$\text{N}\alpha,\text{N}\tau$ -bis-Fmoc-D-histidine is a valuable reagent for the synthesis of peptides containing D-histidine, which can be crucial for several reasons:

- **Enhanced Stability:** Incorporation of D-amino acids can increase the resistance of peptides to enzymatic degradation, prolonging their in vivo half-life.
- **Modified Biological Activity:** The stereochemistry of amino acids can significantly impact the biological activity of a peptide, and the use of D-histidine can lead to novel therapeutic properties.
- **Structural Probes:** D-amino acids can be used to probe the structural requirements of peptide-receptor interactions.

The dual Fmoc protection on the histidine residue helps to prevent side reactions such as racemization at the  $\alpha$ -carbon and alkylation of the imidazole ring during synthesis, leading to a purer final product.[9] This is particularly important in the synthesis of complex, long-chain peptides where the cumulative effect of small side reactions can significantly reduce the overall yield and purity.

## Conclusion

$\text{N}\alpha,\text{N}\tau$ -bis-Fmoc-D-histidine is a specialized yet essential amino acid derivative for peptide chemists engaged in the synthesis of peptides with enhanced stability and unique biological activities. While its solubility can pose a challenge, the use of appropriate solvents and techniques allows for its effective incorporation into peptide chains. The dual Fmoc protection strategy provides a robust method for minimizing side reactions, ensuring the synthesis of high-purity peptides for research, and the development of novel peptide-based therapeutics.

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